molecular formula C5H12F3NO3S B1618425 N,N-DIETHYLAMMONIUM TRIFLUOROMETHANESULFONATE CAS No. 60933-18-8

N,N-DIETHYLAMMONIUM TRIFLUOROMETHANESULFONATE

Cat. No.: B1618425
CAS No.: 60933-18-8
M. Wt: 223.22 g/mol
InChI Key: BGIBIBGZOYSFSC-UHFFFAOYSA-N
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Description

Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is a chemical compound with the molecular formula C4H11N.CHF3O3S . This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

N-ethylethanamine;trifluoromethanesulfonic acid, also known as Trifluoromethanesulphonic acid, compound with diethylamine (1:1), primarily targets aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, serving as the substrates for the compound’s catalytic activity .

Mode of Action

The compound acts as a superior catalyst for acylation . It facilitates the C- and/or O-acylation reactions of various substrates under mild and neat or forced conditions . The compound’s strong acidity and water-absorbing property allow it to catalyze electrophilic aromatic nitration in almost quantitative yields .

Biochemical Pathways

The compound’s catalytic activity affects the Friedel–Crafts acylation and Fries rearrangement of aromatic compounds . These are efficient methods that result in satisfactory product yields . The compound broadens the use of various substrates in these reactions .

Result of Action

The compound’s action results in the formation of aryl ketones via C-acylation of the aromatic ring , as well as the formation of phenyl esters via O-acylation . These reactions can occur under mild and neat or forced conditions, broadening the use of various substrates .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of water. Its strong acidity and water-absorbing property allow the transformation it catalyzes to reach completion in a short time at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) typically involves the reaction of trifluoromethanesulfonic acid with N-ethylethanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) include:

Uniqueness

Methanesulfonic acid, trifluoro-, compound with N-ethylethanamine (1:1) is unique due to its specific combination of trifluoromethanesulfonic acid and N-ethylethanamine, which imparts distinct chemical and physical properties. These properties make it suitable for a wide range of applications in different fields .

Properties

CAS No.

60933-18-8

Molecular Formula

C5H12F3NO3S

Molecular Weight

223.22 g/mol

IUPAC Name

diethylazanium;trifluoromethanesulfonate

InChI

InChI=1S/C4H11N.CHF3O3S/c1-3-5-4-2;2-1(3,4)8(5,6)7/h5H,3-4H2,1-2H3;(H,5,6,7)

InChI Key

BGIBIBGZOYSFSC-UHFFFAOYSA-N

SMILES

CCNCC.C(F)(F)(F)S(=O)(=O)O

Canonical SMILES

CC[NH2+]CC.C(F)(F)(F)S(=O)(=O)[O-]

60933-18-8

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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